molecular formula C24H30N4O5 B14789908 but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea

but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea

Cat. No.: B14789908
M. Wt: 454.5 g/mol
InChI Key: CVQFAMQDTWVJSV-UHFFFAOYSA-N
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Description

But-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea is a complex organic compound with a unique structure that combines elements of both butenedioic acid and a substituted indoloquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea involves multiple steps, starting with the preparation of the indoloquinoline core This core can be synthesized through a series of reactions, including cyclization and functional group modifications

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound’s potential as a bioactive molecule can be investigated. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases or as a diagnostic tool.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its reactivity and functional groups make it a versatile component in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of butenedioic acid and indoloquinoline, such as maleic acid, fumaric acid, and various substituted indoloquinolines.

Uniqueness

What sets but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea apart is its unique combination of functional groups and structural elements

Properties

Molecular Formula

C24H30N4O5

Molecular Weight

454.5 g/mol

IUPAC Name

but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea

InChI

InChI=1S/C20H26N4O.C4H4O4/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14;5-3(6)1-2-4(7)8/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25);1-2H,(H,5,6)(H,7,8)

InChI Key

CVQFAMQDTWVJSV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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